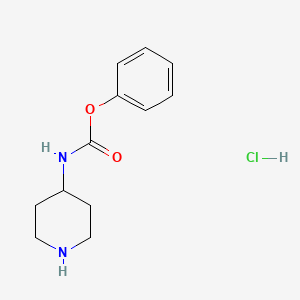
phenyl N-(piperidin-4-yl)carbamate hydrochloride
Vue d'ensemble
Description
Phenyl N-(piperidin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, such as phenyl N-(piperidin-4-yl)carbamate hydrochloride, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An improved scalable process for the synthesis of piperidin-4-yl-carbamates involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group and finally making its salt .Molecular Structure Analysis
The InChI code for phenyl N-(piperidin-4-yl)carbamate hydrochloride is 1S/C12H16N2O2.ClH/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
Phenyl N-(piperidin-4-yl)carbamate hydrochloride is a powder . It has a molecular weight of 256.73 .Applications De Recherche Scientifique
Enzyme Inhibition
- A study by Dahlhaus, Hanekamp, and Lehr (2017) explored phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates as inhibitors of the endocannabinoid degrading enzyme fatty acid amide hydrolase (FAAH). This indicates its potential application in regulating endocannabinoid levels (Dahlhaus, Hanekamp, & Lehr, 2017).
Antibacterial Activity
- Merugu, Ramesh, and Sreenivasulu (2010) synthesized compounds containing piperidine, including phenyl N-(piperidin-4-yl)carbamate, and evaluated their antibacterial activity. This suggests its potential use in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Metabolic Stability and Activity in Medicinal Chemistry
- The research by Silva, Norberto, Santos, and Hervés (2015) on phenyl N-methyl-N-(2-pyridyl)carbamate, which shares a structural similarity with phenyl N-(piperidin-4-yl)carbamate, examined its metabolic stability and activity. It suggests potential applications in designing drugs with better metabolic profiles (Silva, Norberto, Santos, & Hervés, 2015).
Application in HIV Treatment
- Imamura et al. (2006) discussed the incorporation of piperidine-4-carboxamide into compounds for enhancing metabolic stability in human hepatic microsomes, indicating its relevance in developing antiviral drugs, particularly for HIV treatment (Imamura et al., 2006).
Antipsychotic Drug Development
- Dong et al. (2009) investigated a compound, including piperidine, as an "atypical" antipsychotic drug. This study points towards its application in psychiatric medication development (Dong et al., 2009).
Pain Management
- Caprioli et al. (2012) studied the effects of a piperidine derivative on pain management, highlighting the compound's potential in neuropathic pain treatment (Caprioli et al., 2012).
Anti-Cancer Research
- Kambappa et al. (2017) synthesized piperidine derivatives and assessed their anti-angiogenic and DNA cleavage activities, suggesting their potential in cancer research (Kambappa et al., 2017).
Safety And Hazards
The safety information for phenyl N-(piperidin-4-yl)carbamate hydrochloride includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and the development of new synthetic methods and applications for piperidine derivatives, including phenyl N-(piperidin-4-yl)carbamate hydrochloride, is a promising area for future research.
Propriétés
IUPAC Name |
phenyl N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKJWNPWUUVREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(piperidin-4-yl)carbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



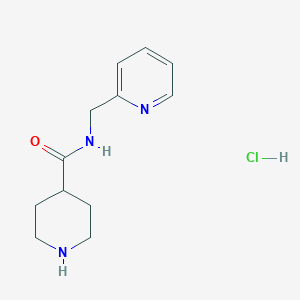
![N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424815.png)
![N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424817.png)
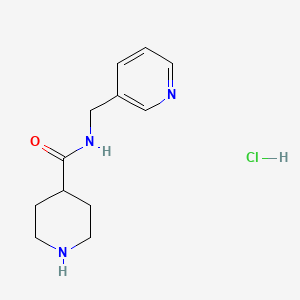
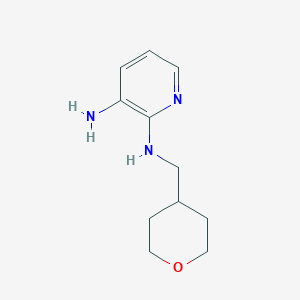
![N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424820.png)
![N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424824.png)
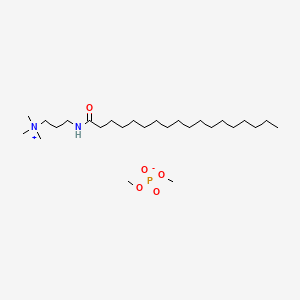
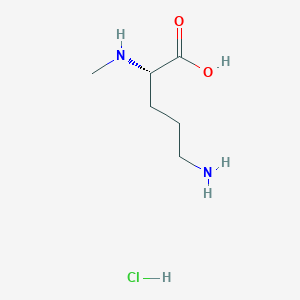
![N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxam](/img/structure/B1424833.png)
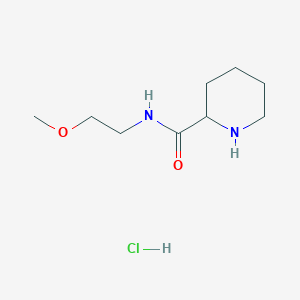
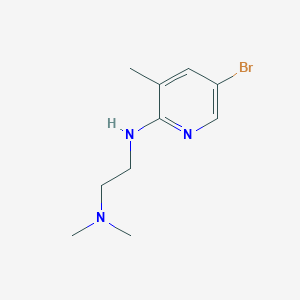
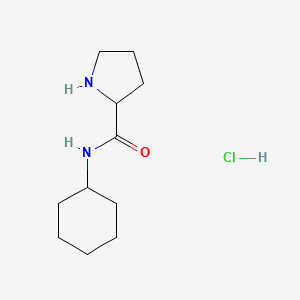
![N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride](/img/structure/B1424837.png)